4-fluoro-N-(4-(3-oxo-3-((4-sulfamoylphenyl)amino)propyl)thiazol-2-yl)benzamide
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Overview
Description
4-fluoro-N-(4-(3-oxo-3-((4-sulfamoylphenyl)amino)propyl)thiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C19H17FN4O4S2 and its molecular weight is 448.49. The purity is usually 95%.
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Scientific Research Applications
Fluorogenic Reagents for Thiols
4-Fluoro derivatives like 4-(N,N-Dimethylaminosulphonyl)-7-fluoro-2,1,3-benzoxadiazole (DBD-F) have been used as fluorogenic reagents for thiols. DBD-F has negligible fluorescence, but its thiol derivatives fluoresce intensely, making it useful for detecting thiols quantitatively in biological samples (Toyo’oka et al., 1989).
Antiproliferative Activities
Pyrazole-sulfonamide derivatives, including those with 4-fluoro components, have shown promising antiproliferative activities against cancer cell lines. These compounds, synthesized from related structures, displayed selective effects against certain tumor cells and were compared with common anticancer drugs (Mert et al., 2014).
Synthesis of Fluoroalkylated Compounds
Fluorinated sulfinate salts, including those derived from 4-fluoro compounds, have been synthesized for use in fluoroalkylation/aryl migration/SO2 extrusion of conjugated N-arylsulfonylated amides. These processes demonstrate the utility of fluoro compounds in complex organic syntheses (He et al., 2015).
Antimicrobial Activity
Novel fluoro-substituted sulphonamide benzothiazole compounds, including those with thiazole moieties, have been synthesized and tested for antimicrobial activities. These compounds have shown promising results in inhibiting the growth of various microbes (Jagtap et al., 2010).
In Vitro Evaluation of Antimicrobial Agents
Fluorine-containing quinazolinones and thiazolidinone motifs have been synthesized and evaluated for their in vitro antimicrobial activity. The presence of fluorine atoms in these compounds has been crucial in enhancing their antimicrobial potency (Desai et al., 2013).
Mechanism of Action
Target of Action
The compound “4-fluoro-N-(4-(3-oxo-3-((4-sulfamoylphenyl)amino)propyl)thiazol-2-yl)benzamide” belongs to the class of thiazoles . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drugs) . Therefore, it’s possible that this compound might also have similar targets.
Mode of Action
Thiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties might influence the compound’s absorption, distribution, metabolism, and excretion (ADME).
Result of Action
Thiazole derivatives have been found to exhibit a wide range of biological activities, suggesting that they might have diverse molecular and cellular effects .
Properties
IUPAC Name |
4-fluoro-N-[4-[3-oxo-3-(4-sulfamoylanilino)propyl]-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN4O4S2/c20-13-3-1-12(2-4-13)18(26)24-19-23-15(11-29-19)7-10-17(25)22-14-5-8-16(9-6-14)30(21,27)28/h1-6,8-9,11H,7,10H2,(H,22,25)(H2,21,27,28)(H,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSDFAIFPIWKDSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=NC(=CS2)CCC(=O)NC3=CC=C(C=C3)S(=O)(=O)N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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